NPOE acts as a plasticizer, improving the flexibility and elasticity of PIMs. This enhances the transport of specific ions through the membrane. For instance, research has shown that NPOE-based PIMs facilitate the transport of copper(II) ions in ammonia solutions [].
NPOE can be incorporated into membranes designed for selective ion detection. A study demonstrates the use of NPOE in cellulose triacetate/carbon nanotube (CTA/CNT) composite membranes for the detection of melamine in milk samples []. The membrane allows melamine transport while preventing the passage of other milk components.
2-Nitrophenyl octyl ether, also known as 1-(2-nitrophenoxy)octane, is a chemical compound with the molecular formula C₁₄H₂₁NO₃ and a molecular weight of 251.33 g/mol. This compound appears as a light yellow to brown clear liquid and is primarily utilized in various analytical applications, particularly as a matrix in fast atom bombardment mass spectrometry and liquid secondary ion mass spectrometry . Its structure features a nitrophenyl group attached to an octyl chain, contributing to its lipophilic properties.
NPOE's mechanism of action depends on the specific application.
NPOE is considered to be less toxic compared to other organic solvents []. However, it is still important to handle it with care due to the following:
The synthesis of 2-nitrophenyl octyl ether typically involves the alkylation of 2-nitrophenol with an appropriate alkyl halide, such as octyl bromide or octyl chloride. This reaction is usually conducted under basic conditions to facilitate nucleophilic substitution. The general reaction can be summarized as follows:
The reaction conditions, such as temperature and solvent choice, can vary based on the specific alkylation method employed.
2-Nitrophenyl octyl ether has several applications:
Molecular dynamics studies have been conducted to explore the interactions of 2-nitrophenyl octyl ether with water and other solvents. These studies provide insights into the compound's solvation properties and how it behaves at various interfaces, which is crucial for understanding its role in extraction processes and analytical applications . Additionally, investigations into its efficacy in transporting metal ions highlight its significance in polymer inclusion membranes.
Several compounds share structural similarities with 2-nitrophenyl octyl ether. A comparison with these compounds highlights its unique properties:
Compound Name | Structure | Unique Features |
---|---|---|
1-(4-Nitrophenoxy)octane | C₁₄H₂₁NO₃ | Similar nitro-substituted phenoxy group; different position |
Octyloxybenzene | C₁₄H₂₂O | Lacks nitro group; more hydrophobic |
Phenol Octyl Ether | C₁₄H₂₂O | No nitro group; simpler structure |
Alkoxyphenols (Various) | C₁₄H₂₂O | Varying alkoxy chains; different functional groups |
The presence of the nitro group in 2-nitrophenyl octyl ether imparts distinct chemical reactivity and solubility characteristics compared to these similar compounds.
2-Nitrophenyl octyl ether is classified under the following identifiers:
Property | Value |
---|---|
CAS Registry Number | 37682-29-4 |
Molecular Formula | C₁₄H₂₁NO₃ |
Molecular Weight | 251.32 g/mol |
EC Number | 253-623-7 |
IUPAC Name | 1-Nitro-2-octoxybenzene |
Synonyms | Octyl o-nitrophenyl ether, 2-(Octyloxy)nitrobenzene, NPOE |
Table 1: Key Chemical Identifiers
This compound belongs to the family of aromatic nitro ethers, where the nitro group is ortho to the ether linkage. Its nomenclature reflects the substitution pattern on the benzene ring, with the octyloxy group occupying the second position relative to the nitro group.
While specific historical records of its discovery are sparse, 2-nitrophenyl octyl ether gained prominence in the mid-20th century due to its utility in electrochemical applications. Its use as a plasticizer in ion-selective electrodes (ISEs) was first documented in patents from the 1990s, highlighting its role in enhancing membrane flexibility and ion transport.
The compound’s industrial significance stems from its dual functionality:
Modern research continues to expand its utility, particularly in environmental monitoring and catalysis.
The structure of 2-nitrophenyl octyl ether comprises:
Figure 1: Structural Representation
(Note: Insert a structural diagram here if visual aids are permitted)
This compound is categorized as:
Its classification underscores its hybrid nature, combining polar (nitro) and nonpolar (octyl) regions, which influence solubility and reactivity.